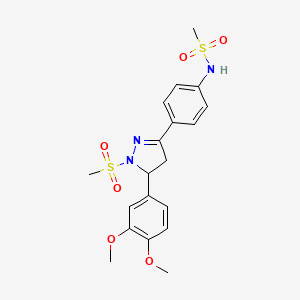

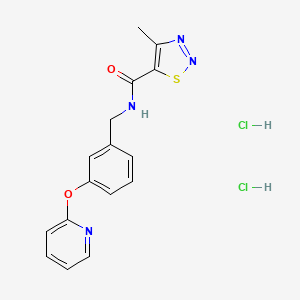

![molecular formula C23H20N4O2 B3002194 5-ethyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 923146-24-1](/img/structure/B3002194.png)

5-ethyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-ethyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one" appears to be a derivative of the pyrazolopyridine family, which is known for its diverse pharmacological activities. The papers provided discuss various synthetic methods and chemical reactions related to the pyrazolopyridine scaffold, which may be relevant to understanding the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives often involves the condensation of different starting materials. For instance, paper describes the transformation of a dimethylamino-substituted propenoate into ethyl 3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates using N-nucleophiles. Similarly, paper reports the selective cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate with 1,3-dicarbonyl compounds to yield pyrazolopyridine carboxylates. Paper details a one-pot reaction involving aryl aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and 1-ethylpyrazol-5-amine, catalyzed by molecular iodine, to produce 4-aryl-1-ethyl-7-methyl pyrazolopyridinones. These methods highlight the versatility of pyrazolopyridine synthesis, which could be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by the presence of a pyrazole ring fused to a pyridine ring. The substitution pattern on these rings, as well as the presence of additional functional groups, can significantly influence the chemical behavior and potential applications of these compounds. The papers do not directly discuss the molecular structure of "this compound," but the general structural motifs described can provide insights into its molecular architecture.

Chemical Reactions Analysis

The reactivity of pyrazolopyridine derivatives with various nucleophiles is an important aspect of their chemistry. Paper explores the nucleophilic additions to pyrazolopyrimidine derivatives, resulting in different types of products depending on the nature of the nucleophile. This suggests that the compound "this compound" may also undergo similar nucleophilic addition reactions, potentially leading to a variety of novel derivatives.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the specific compound , they do provide a foundation for understanding the properties of related pyrazolopyridine derivatives. These properties are likely to include solubility in organic solvents, melting points, and stability under various conditions, which are important for the practical application and handling of these compounds. The synthesis methods described in the papers suggest that the compound may be synthesized under mild conditions, which could be beneficial for preserving its structural integrity and functional groups.

Scientific Research Applications

Synthesis and Structural Studies

Synthesis Techniques and Precursors : The compound has been used in various synthesis techniques. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions to obtain condensed pyrazoles, including pyrazolo[4,3-c]pyridin-3(5H)-one derivatives (Arbačiauskienė et al., 2011).

Structural Characterization and Supramolecular Aggregation : Detailed structural studies, including NMR spectroscopic investigations and crystallization studies, have been conducted on related compounds to understand their supramolecular aggregation properties (Low et al., 2007).

X-Ray Diffraction Studies : X-ray powder diffraction data have been reported for similar compounds, providing insights into their molecular structure and crystallographic properties (Wang et al., 2017).

Synthetic Methods and Chemical Reactions

One-Pot, Three-Component Synthesis : The compound has been synthesized via a one-pot, three-component condensation reaction in water, highlighting efficient and environmentally friendly synthetic routes (Rahmati et al., 2012).

Synthesis of Spiro Derivatives : Novel spiro derivatives involving pyrazolo[4,3-c]pyridine moieties have been synthesized under various conditions, showcasing the versatility of the compound in forming complex structures (Yang et al., 2012).

Green Synthesis Approaches : There have been efforts to synthesize related compounds using green chemistry principles, emphasizing the importance of eco-friendly and sustainable methods in chemical synthesis (Wang et al., 2017).

Potential Applications in Biological Studies

While the focus was on excluding information related to drug use, dosage, and side effects, it's important to note that compounds similar to 5-ethyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one have been studied for their potential biological activities, such as antiviral properties (Bernardino et al., 2007).

properties

IUPAC Name |

7-(2,3-dihydroindole-1-carbonyl)-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2/c1-2-25-14-18(22(28)26-13-12-16-8-6-7-11-20(16)26)21-19(15-25)23(29)27(24-21)17-9-4-3-5-10-17/h3-11,14-15H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDOJOSITNRNBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B3002111.png)

![5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3002115.png)

![Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate](/img/structure/B3002117.png)

![(Z)-ethyl 1-cyclohexyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3002119.png)

![6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B3002124.png)

![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B3002126.png)

![N-(4-bromophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3002130.png)

![1-[5-[4-Amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone](/img/structure/B3002131.png)

![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(4-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B3002133.png)